Dimethyl heptylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72894-16-7 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

dimethyl 2-heptylpropanedioate |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-7-8-9-10(11(13)15-2)12(14)16-3/h10H,4-9H2,1-3H3 |

InChI Key |

UPVFLKZRQSPLQQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C(=O)OC)C(=O)OC |

Canonical SMILES |

CCCCCCCC(C(=O)OC)C(=O)OC |

Other CAS No. |

72894-16-7 |

Origin of Product |

United States |

Foundational & Exploratory

"Dimethyl heptylmalonate" CAS number and molecular structure

This guide provides a comprehensive technical overview of Dimethyl heptylmalonate, a significant yet specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, reactivity, and potential applications, grounding all claims in established scientific principles and authoritative sources.

Introduction and Molecular Identity

This compound, systematically named Dimethyl 2-heptylpropanedioate , belongs to the class of dialkyl malonates. These compounds are characterized by a central methylene carbon atom flanked by two carbonyl groups, which are in turn esterified—in this case, with two methyl groups. The defining feature of this specific molecule is the seven-carbon heptyl chain attached to this central carbon. This substantial alkyl group imparts significant lipophilicity, a property of considerable interest in medicinal chemistry and materials science.

The acidic nature of the proton on the α-carbon (the carbon bearing the heptyl group and flanked by the esters) is the cornerstone of the reactivity and synthetic utility of this compound and its congeners. This acidity facilitates the formation of a resonance-stabilized enolate, a potent nucleophile that is central to the construction of more complex molecular architectures.

Key Identifiers:

| Identifier | Value |

| Systematic IUPAC Name | Dimethyl 2-heptylpropanedioate |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| CAS Number | 42263-13-8 |

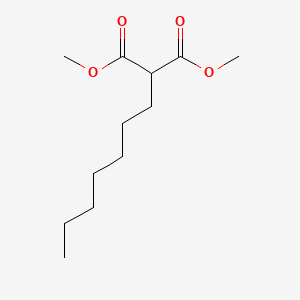

The molecular structure of this compound is depicted below:

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for synthesizing α-substituted malonic esters is the malonic ester synthesis . This classic carbon-carbon bond-forming reaction leverages the nucleophilicity of the malonate enolate to displace a halide from an alkyl electrophile. The synthesis of this compound from dimethyl malonate and a suitable heptyl halide serves as a quintessential example of this powerful technique.

Causality in Experimental Design

The choice of base is critical; it must be strong enough to quantitatively deprotonate the α-carbon of dimethyl malonate (pKa ≈ 13) but should not readily engage in saponification (hydrolysis) of the ester groups. Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent choice as it irreversibly deprotonates the malonate, driving the reaction forward with the evolution of hydrogen gas. Alternatively, an alkoxide base like sodium ethoxide or sodium methoxide can be used, typically in the corresponding alcohol as a solvent to prevent transesterification.

The solvent must be aprotic to avoid quenching the enolate intermediate and capable of solvating the reactants. Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used for their high dielectric constants and ability to dissolve both the polar enolate salt and the nonpolar alkyl halide.[1]

Detailed Experimental Protocol

Materials:

-

Dimethyl malonate (C₅H₈O₄, MW: 132.12 g/mol )

-

Sodium hydride (NaH, 60% dispersion in mineral oil, MW: 24.00 g/mol )

-

1-Bromoheptane (C₇H₁₅Br, MW: 179.10 g/mol )

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with a 60% dispersion of sodium hydride in mineral oil.

-

Washing of NaH: The sodium hydride is washed with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. The hexanes are carefully decanted after each wash. Anhydrous DMF (50 mL) and anhydrous THF (50 mL) are then added to the flask.[1]

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension over 20 minutes, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium enolate of dimethyl malonate.[1]

-

Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromoheptane is added dropwise over 20 minutes. Following the addition, the mixture is allowed to warm to room temperature and then heated to 50-60 °C for 3-4 hours to ensure the completion of the Sₙ2 reaction.[1]

-

Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed sequentially with deionized water and brine.[1]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its core functional groups. The presence of the heptyl group modifies the steric environment and solubility compared to unsubstituted dimethyl malonate, but the fundamental reaction pathways remain accessible.

Hydrolysis and Decarboxylation

One of the most valuable transformations of substituted malonic esters is their conversion to carboxylic acids.

-

Saponification: Treatment of this compound with a strong base (e.g., NaOH) followed by acidification hydrolyzes both ester groups to yield heptylmalonic acid .

-

Decarboxylation: Upon heating, typically above 150 °C, heptylmalonic acid readily undergoes decarboxylation (loss of CO₂) to produce nonanoic acid . This transformation proceeds through a cyclic six-membered transition state.

This two-step sequence provides an efficient route to synthesize substituted carboxylic acids, where the malonate acts as a masked carboxylate group.

Reaction Pathway Diagram

Caption: Hydrolysis and decarboxylation of this compound.

Applications in Drug Development and Fine Chemicals

While specific, large-scale applications of this compound are not as widely documented as for smaller analogues, its utility can be confidently extrapolated. Malonic esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[2][3]

-

Pharmaceutical Intermediates: The malonate core is found in the structure of barbiturates, a class of central nervous system depressants.[4] Although their use has declined, the synthetic principles remain relevant. The heptyl group introduces significant lipophilicity, which can be exploited in drug design to enhance membrane permeability and target engagement within lipid-rich environments. The general structure is also a precursor for anticonvulsant drugs.[1]

-

Fine Chemicals and Fragrance: Unsubstituted dimethyl malonate is a raw material in the synthesis of jasmonates for the fragrance industry. Substituted malonates can be used to create derivatives with unique properties.

-

Agrochemicals: The malonate scaffold is an intermediate in the synthesis of certain herbicides, fungicides, and insecticides.[3]

The introduction of a C7 chain via this compound allows for the creation of molecules with tailored solubility and biological activity, making it a valuable tool for lead optimization in drug discovery programs.

Spectroscopic Characterization

Confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | Singlet (~3.7 ppm, 6H) for the two equivalent methoxy protons.Triplet (~3.3 ppm, 1H) for the α-proton, coupled to the adjacent methylene group of the heptyl chain.Multiplets (~0.8-1.5 ppm) for the protons of the heptyl chain. |

| ¹³C NMR | Two signals in the ester carbonyl region (~169 ppm).Signal for the methoxy carbons (~52 ppm).Signal for the α-carbon (~50 ppm).Multiple signals in the aliphatic region (20-35 ppm) for the heptyl chain carbons. |

| IR Spectroscopy | Strong C=O stretch for the ester groups (~1730-1750 cm⁻¹).C-O stretches (~1100-1300 cm⁻¹).Aliphatic C-H stretches (~2850-2960 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 230.Characteristic fragmentation patterns, including loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. |

Safety and Handling

As with all malonic esters, this compound should be handled with appropriate care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

This guide provides a foundational understanding of this compound, grounded in the principles of organic chemistry and its applications in modern science. By detailing its synthesis, reactivity, and potential uses, we hope to empower researchers to effectively utilize this versatile chemical building block in their work.

References

-

Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

Schaefer, B. (2025, October 10). What pharmaceutical products can be synthesized using Dimethyl malonate? [Blog post]. Retrieved from [Link]

-

Straits Research. (2023, October 1). Dimethyl Malonate Market Research Report 2033. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

Sources

Discovery and isolation of "Dimethyl heptylmalonate" derivatives

Technical Guide: Discovery, Isolation, and Synthesis of Heptyl-Quinolone Alkaloids via Dimethyl Heptylmalonate

Part 1: Executive Summary & Core Directive

The Niche: This guide addresses the technical discovery, isolation, and synthetic validation of Heptyl-Quinolone Alkaloids (specifically the Pseudan and Melochia classes). These bioactive metabolites, critical in bacterial quorum sensing (Pseudomonas aeruginosa) and plant defense (Melochia tomentosa), are structurally defined by a heptyl side chain.

The "this compound" Nexus: This compound (DMHM) (CAS: 72894-17-8) serves as the definitive synthetic precursor for establishing the structure of these alkaloids. While often overshadowed by the "dimethylheptyl" terminology in cannabinoid research (DMHP), DMHM refers strictly to the dimethyl ester of 2-heptylmalonic acid , a reagent used to install the n-heptyl chain at the C-3 or C-2 position of the quinolone core during total synthesis.

Target Audience: Medicinal chemists, pharmacognosists, and microbiologists focusing on small-molecule signaling agents and antibiotic resistance modulators.

Part 2: Chemical Identity & Structural Scope

The "this compound derivatives" generally refer to 3-heptyl-4-hydroxy-2-quinolinone and its congeners.

| Component | Chemical Detail | Role in Workflow |

| Precursor | This compound | Synthetic starting material for installing the C7-alkyl chain. |

| Target 1 | Alkaloid 334 (3-Heptyl-4-hydroxy-2-quinolinone) | Synthetic standard used to validate natural isolates. |

| Target 2 | Pseudan VII (2-Heptyl-4-hydroxyquinoline) | Isomeric natural product (often confused, but distinct). |

| Target 3 | Melochinone | Tricyclic alkaloid derived from similar heptyl-precursors. |

Part 3: Discovery & Isolation Protocols

The discovery of these derivatives stems from the investigation of Pseudomonas aeruginosa secondary metabolites (critical for virulence) and the phytochemical analysis of Melochia species.

Workflow 1: Isolation from Pseudomonas aeruginosa Fermentation

Objective: To isolate natural heptyl-quinolones for structural comparison with DMHM-synthesized standards.

Step-by-Step Protocol:

-

Cultivation: Inoculate P. aeruginosa (strain PAO1) in Peptone Tryptic Soy Broth. Incubate at 37°C for 24–48 hours with vigorous shaking (200 rpm) to maximize secondary metabolite production.

-

Cell Removal: Centrifuge culture broth at 10,000

g for 20 minutes at 4°C. Decant the supernatant (contains secreted quinolones). -

Acidification: Adjust supernatant pH to 4.0 using 1M HCl. This protonates the quinolone nitrogen, improving solubility in organic solvents.

-

Liquid-Liquid Extraction:

-

Extract supernatant twice with an equal volume of Ethyl Acetate (EtOAc) or Chloroform (CHCl

). -

Note: EtOAc is preferred for higher recovery of polar hydroxy-quinolones.

-

-

Concentration: Dry the organic layer over anhydrous Na

SO -

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution starting with CHCl

:MeOH (95:5) -

Detection: Monitor fractions via TLC (UV 254 nm/365 nm). Heptyl-quinolones typically fluoresce blue/green.

-

-

Final Isolation: Recrystallize active fractions from Acetone/Hexane to yield pure crystals.

Part 4: Synthetic Validation (The DMHM Route)

This section details the synthesis of 3-Heptyl-4-hydroxy-2-quinolinone using This compound . This synthesis is the "gold standard" for proving the structure of natural isolates.

Mechanism of Action

The synthesis relies on the condensation of aniline with the malonate ester, followed by a thermal cyclization (Conrad-Limpach-Knorr type reaction).

Reaction Scheme:

-

Condensation: Aniline + this compound

Anilide Intermediate. -

Cyclization: Anilide

3-Heptyl-4-hydroxy-2-quinolinone.

Experimental Protocol

Reagents:

-

Aniline (1.0 eq)

-

This compound (1.1 eq) [CAS: 72894-17-8]

-

Polyphosphoric Acid (PPA)

-

Diphenyl ether (solvent for high temp)

Procedure:

-

Amidation (Formation of Anilide):

-

In a round-bottom flask equipped with a Dean-Stark trap, mix Aniline (9.3 g, 0.1 mol) and this compound (23.0 g, 0.1 mol).

-

Heat the mixture to 200–220°C under Nitrogen.

-

Methanol is evolved as a byproduct. Continue heating until methanol evolution ceases (approx. 2–3 hours).

-

Result: Crude Heptylmalonanilide ester.

-

-

Cyclization:

-

Cool the reaction mixture to 100°C.

-

Add Polyphosphoric Acid (PPA) (50 g) to the residue.

-

Heat to 140°C with vigorous stirring for 1–2 hours. The mixture will darken.

-

Mechanism:[1] Intramolecular Friedel-Crafts acylation closes the ring.

-

-

Work-up:

-

Pour the hot reaction syrup onto crushed ice (200 g) with stirring.

-

Neutralize the slurry with 20% NaOH solution until pH ~5–6 (precipitate forms).

-

Filter the solid precipitate.

-

-

Purification:

-

Wash the solid with water and cold ethanol.

-

Recrystallize from Ethanol/DMF.

-

Yield: Off-white needles of 3-Heptyl-4-hydroxy-2-quinolinone.

-

Part 5: Visualization of Workflows

Figure 1: Synthetic Pathway (The DMHM Route)

Caption: Synthesis of Alkaloid 334 via condensation of Aniline and this compound followed by PPA cyclization.

Figure 2: Isolation Logic

Caption: Isolation workflow for natural heptyl-quinolone derivatives from bacterial fermentation.

Part 6: Critical Distinction (Technical Note)

⚠️ Clarification for Drug Developers: Do not confuse This compound (the n-heptyl precursor discussed here) with the precursors for DMHP (Dimethylheptylpyran) .

This Topic: Dimethyl n-heptylmalonate

Quinolone Alkaloids (Antibiotics/Signaling).Cannabinoids: Dimethyl (1,2-dimethylheptyl)malonate

DMHP/Cannabinoids (Analgesics).The "this compound" nomenclature in literature almost exclusively refers to the straight-chain n-heptyl reagent used for quinolone synthesis [1].

Part 7: References

-

Hashimoto, Y., et al. (1988). The Alkaloids: Chemistry and Pharmacology, Volume 32. Academic Press. (Context: Synthesis of Alkaloid 334 and Melochia alkaloids using this compound).

-

Pesci, E. C., et al. (1999). Regulation of Pseudomonas aeruginosa cell-to-cell signaling. Proceedings of the National Academy of Sciences. (Context: Discovery of PQS and related heptyl-quinolones).

-

Hays, E. E., et al. (1945). Antibiotic substances produced by Pseudomonas aeruginosa. Journal of Biological Chemistry. (Context: Early isolation of PYO compounds).

-

ChemicalBook. (2023). This compound (CAS 72894-17-8) Entry. (Context: Chemical structure verification).

Sources

Methodological & Application

"Dimethyl heptylmalonate" in malonic ester synthesis for novel compounds

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, optimizing the lipophilicity of a pharmacophore is often as critical as its binding affinity. Dimethyl 2-heptylmalonate represents a pivotal "Goldilocks" intermediate—its C7 alkyl chain provides significant hydrophobic character (increasing LogP) to facilitate blood-brain barrier (BBB) penetration or membrane anchoring, without the micellar aggregation issues often associated with longer fatty acid chains (C12+).

This guide details the synthesis and application of Dimethyl 2-heptylmalonate. Unlike standard protocols that treat all malonates identically, we address the specific steric and solubility challenges posed by the heptyl group. We utilize a homologous base system (NaOMe/MeOH) to prevent transesterification and employ a Phase-Transfer Catalysis (PTC) strategy for subsequent functionalization to overcome steric hindrance at the quaternary center.

Chemical Basis & Critical Parameters

The core utility of dimethyl heptylmalonate lies in the acidity of its remaining

Key Reaction Dynamics:

-

Transesterification Risk: Using sodium ethoxide (NaOEt) with dimethyl malonate will result in a mixture of methyl/ethyl esters. Strict adherence to Sodium Methoxide (NaOMe) in Methanol is required.

-

Steric Shielding: The heptyl tail folds back, partially shielding the enolate. Second alkylations require polar aprotic solvents (DMF/DMSO) or stronger bases (NaH) rather than simple alkoxide refluxes.

Table 1: Physicochemical Profile of Key Components

| Component | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility Note |

| Dimethyl Malonate | 132.12 | 181 | 1.156 | Soluble in MeOH, H2O |

| 1-Bromoheptane | 179.10 | 180 | 1.140 | Immiscible in H2O |

| Dimethyl 2-heptylmalonate | ~230.30 | ~135 (at 10 mmHg) | ~1.02 | Lipophilic |

*Estimated based on homologous series data (propyl/octyl analogues).

Protocol A: Synthesis of Dimethyl 2-Heptylmalonate

Objective: Mono-alkylation of dimethyl malonate with high specificity, minimizing dialkylation.

Reagents:

-

Dimethyl Malonate (DMM): 1.5 equivalents (Excess is crucial to limit dialkylation)

-

1-Bromoheptane: 1.0 equivalent

-

Sodium Methoxide (NaOMe): 1.05 equivalents (25% wt solution in MeOH)

-

Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

-

Enolate Generation:

-

Charge a flame-dried 3-neck flask with anhydrous MeOH under

flow. -

Add Dimethyl Malonate (1.5 eq) followed by the slow addition of NaOMe solution over 20 minutes at 0°C.

-

Mechanistic Insight: The solution will warm slightly. Stir for 30 minutes to ensure complete deprotonation. The excess DMM ensures that any formed enolate is statistically more likely to be mono-anionic.

-

-

Alkylation (The Kinetic Phase):

-

Add 1-Bromoheptane (1.0 eq) dropwise via an addition funnel over 45 minutes.

-

Critical Control Point: Do not allow the temperature to exceed 10°C during addition to prevent runaway exotherms.

-

Once addition is complete, reflux the mixture (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Workup & Isolation:

-

Distill off the majority of Methanol (recoverable).

-

Resuspend the residue in

or MTBE and wash with cold 1M HCl (to neutralize residual alkoxide) followed by Brine. -

Dry organic layer over

.[1][2] -

Purification: Perform fractional vacuum distillation.

-

Fraction 1: Unreacted Dimethyl Malonate (recycle).

-

Fraction 2:Dimethyl 2-heptylmalonate (Target).

-

-

Protocol B: Synthesis of Novel 5,5-Disubstituted Barbiturates

Objective: Utilizing the heptyl-scaffold to create a lipophilic CNS-active barbiturate analogue (e.g., 5-Heptyl-5-phenylbarbituric acid).

Reagents:

-

Dimethyl 2-heptylmalonate (from Protocol A)

-

Urea (1.2 eq)

-

Base: Sodium Methoxide (dry powder, 2.5 eq)

-

Solvent: Dry Methanol (or Ethanol if transesterification is acceptable at this final stage).

Step-by-Step Workflow:

-

Condensation Setup:

-

In a pressure vessel or heavy-walled flask, dissolve NaOMe (2.5 eq) in dry MeOH.

-

Add Urea (1.2 eq) and stir until dissolved (may require gentle warming).

-

Add Dimethyl 2-heptylmalonate (1.0 eq).

-

-

Cyclization:

-

Reflux vigorously for 12–16 hours. The reaction mixture will likely become a thick paste as the sodium salt of the barbiturate precipitates.

-

Troubleshooting: If the mixture becomes too viscous to stir, add minimal anhydrous DMF to maintain fluidity.

-

-

Isolation:

Mechanistic Visualization

The following diagram illustrates the divergent pathways: Mono-alkylation (desired) vs. Dialkylation (impurity) and the subsequent cyclization to the barbiturate scaffold.

Caption: Reaction pathway showing the critical mono-alkylation step to generate the heptyl scaffold and its subsequent conversion to a barbiturate derivative.

Quality Control & Validation

To ensure the "Trustworthiness" of your compound library, every batch must pass these checkpoints:

-

NMR Validation (

NMR,-

Look for the disappearance of the singlet at

3.74 ppm (DMM methylene) and appearance of a triplet at -

Verify the heptyl chain integration (terminal

triplet at

-

-

GC-MS Purity Check:

-

Mono-alkylated products often co-elute with dialkylated impurities on short columns. Use a non-polar column (DB-5 or equivalent) with a slow temperature ramp (5°C/min).

-

Acceptance Criteria: >98% purity by area integration.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Cope, A. C.; Holmes, H. L.; House, H. O. "The Alkylation of Esters and Nitriles." Organic Reactions, 2011.[3] Link

- Muthusamy, S., et al. "Synthetic applications of malonic acid derivatives." Tetrahedron, 2002.

-

Sigma-Aldrich. "Dimethyl malonate Product Specification & Safety Data." Link

Sources

Decarboxylation reactions of "Dimethyl heptylmalonate" derivatives

An In-Depth Guide to the Decarboxylation of Dimethyl Heptylmalonate Derivatives

Introduction: Strategic Carbon Removal in Complex Synthesis

The decarboxylation of substituted malonic esters is a cornerstone transformation in organic synthesis, providing a reliable method for the preparation of a wide array of carboxylic acids and their derivatives.[1][2] This guide focuses on the specific application of this reaction to this compound and its derivatives. These substrates are of particular interest as their manipulation allows for the synthesis of long-chain fatty acids and other complex aliphatic structures, which are crucial intermediates in the development of pharmaceuticals, including cannabinoid analogues, and other high-value specialty chemicals.[3][4]

The core principle of the malonic ester synthesis involves the alkylation of the acidic α-carbon of a malonic ester, followed by hydrolysis and subsequent decarboxylation. This process effectively allows the malonic ester to serve as a synthetic equivalent for the -CH₂COOH synthon.[2] This document provides a detailed exploration of the mechanistic underpinnings, practical considerations, and step-by-step protocols for the efficient decarboxylation of this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Part 1: Mechanistic Insights & Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting protocols to novel substrates. Two primary pathways are predominantly employed for the decarboxylation of malonic esters: the classical hydrolysis-and-heat method and the more modern Krapcho decarboxylation.

Classical Pathway: Saponification followed by Thermal Decarboxylation

This traditional two-stage approach first converts the diester into a dicarboxylic acid, which is the species that readily undergoes decarboxylation.

-

Saponification (Hydrolysis) : The this compound derivative is treated with a strong base, such as sodium hydroxide (NaOH), or a strong acid (e.g., HCl) to hydrolyze both methyl ester groups into carboxylate salts (with base) or carboxylic acids (with acid).[1][5]

-

Acidification & Decarboxylation : Following hydrolysis, the reaction mixture is acidified to produce the substituted heptylmalonic acid. This β-dicarboxylic acid is thermally unstable. Upon gentle heating, it readily loses a molecule of carbon dioxide (CO₂) through a concerted, six-membered cyclic transition state.[6][7] This process forms an enol intermediate, which rapidly tautomerizes to the more stable final product, the substituted nonanoic acid.[5][8]

Caption: Mechanism of the Krapcho dealkoxycarbonylation reaction.

Choosing the Right Path: A Comparative Analysis

The decision between the classical and Krapcho methods depends on the specific derivative and the desired outcome.

| Feature | Classical Saponification & Decarboxylation | Krapcho Dealkoxycarbonylation | Causality & Rationale |

| Final Product | Carboxylic Acid | Ester (mono-decarboxylated) | Classical hydrolysis removes both ester groups. Krapcho targets one ester via SN2, leaving the other intact. [9] |

| Conditions | Harsh (strong acid/base), then moderate heat | Neutral, high temperature (150-180 °C) | Krapcho avoids pH-sensitive functional groups but requires high heat, which may not be suitable for thermally labile molecules. |

| Solvent | Aqueous or alcoholic solvents | Dipolar aprotic (e.g., DMSO) | DMSO is required to dissolve the salts and facilitate the high-temperature SN2 reaction. [9] |

| Advantages | Simple reagents, produces the free acid directly | Higher yields, neutral conditions, good for sensitive substrates | Krapcho is often cleaner and more efficient, avoiding harsh workup procedures. [10][9] |

| Disadvantages | Can be low-yielding, harsh conditions | High temperatures, requires specific solvents | The choice is a trade-off between substrate stability, desired final product, and available equipment. |

Part 2: Application Notes & Safety Protocols

Synthesis of the Starting Material

The substrate, this compound, is typically prepared via the alkylation of dimethyl malonate. This involves deprotonating dimethyl malonate with a suitable base (e.g., sodium methoxide) in a solvent like methanol or THF to form a resonance-stabilized enolate. [1]This potent nucleophile is then reacted with a heptyl halide (e.g., 1-bromoheptane) in an SN2 reaction to form the desired product. [1]

Caption: General workflow from starting materials to final products.

Safety & Handling

Safe laboratory practice is non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [11][12]

| Chemical | Key Hazards | Handling Precautions |

|---|---|---|

| Dimethyl Malonate | Skin and serious eye irritation. May cause respiratory irritation. [13] | Avoid inhalation of vapors. Ensure good ventilation. Avoid contact with skin and eyes. [14] |

| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage. | Handle with extreme care. Wear appropriate gloves and face protection. [1] |

| Hydrochloric Acid | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Use in a well-ventilated area. Avoid breathing fumes. [1] |

| DMSO | Combustible liquid. Readily absorbed through the skin. | Keep away from heat/sparks. Wear gloves as it can carry dissolved substances through the skin. [9] |

| Heptyl Halides | Flammable. Skin and eye irritants. | Keep away from ignition sources. Handle in a fume hood. [1]|

Always consult the most current Safety Data Sheet (SDS) for each chemical before use. [11][13][14]

Part 3: Detailed Experimental Protocols

These protocols are representative and may require optimization based on the specific derivative of this compound being used.

Protocol 1: Classical Saponification and Thermal Decarboxylation

Objective: To synthesize a substituted nonanoic acid from a this compound derivative.

Materials:

-

This compound derivative (1.0 eq)

-

Sodium hydroxide (NaOH) pellets (2.5 eq)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol/Water for recrystallization (if applicable)

Procedure:

-

Saponification : In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative in a minimal amount of methanol (optional, to aid solubility) and add a 10% aqueous solution of NaOH (2.5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. [1]3. Acidification & Decarboxylation : Cool the reaction mixture to room temperature and then further in an ice bath. Carefully and slowly add concentrated HCl until the solution is strongly acidic (pH < 2, check with pH paper).

-

Gently heat the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases (typically 1-2 hours). [8]5. Work-up & Isolation : Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/methanol) or by column chromatography. [1]

Protocol 2: Krapcho Dealkoxycarbonylation

Objective: To synthesize a substituted methyl nonanoate from a this compound derivative.

Materials:

-

This compound derivative (1.0 eq)

-

Lithium chloride (LiCl) or Sodium chloride (NaCl) (1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water (2.0 eq)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a thermometer, add the this compound derivative, LiCl, DMSO, and water. [9]2. Heating : Heat the reaction mixture to 160-180 °C. The reaction is typically complete within 2-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material. [9]3. Work-up & Isolation : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a wash with saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification : The resulting crude ester can be purified by vacuum distillation or silica gel column chromatography.

Part 4: Analysis and Characterization

Confirming the identity and purity of the final product is a critical step.

Reaction Monitoring

-

Thin-Layer Chromatography (TLC) : A fast and effective method to monitor the reaction's progress. [15]The product will have a different Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.

-

Infrared (IR) Spectroscopy : Can be used to monitor the disappearance of the starting material's ester carbonyl stretches (~1735-1750 cm⁻¹) and the appearance of the product's carbonyl stretch (acid: ~1710 cm⁻¹, ester: ~1735 cm⁻¹). For the classical method, the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid is a key indicator. [16]

Product Characterization

The expected product from the decarboxylation of a mono-heptyl substituted dimethyl malonate would be methyl nonanoate (Krapcho) or nonanoic acid (Classical).

| Analytical Technique | Expected Observations for Methyl Nonanoate (Krapcho Product) | Expected Observations for Nonanoic Acid (Classical Product) |

| ¹H NMR | Singlet at ~3.6-3.7 ppm (3H, -OCH₃). Triplet at ~2.3 ppm (2H, -CH₂COOR). Complex multiplets for the aliphatic chain. | Broad singlet at ~10-12 ppm (1H, -COOH). Triplet at ~2.35 ppm (2H, -CH₂COOH). Complex multiplets for the aliphatic chain. |

| ¹³C NMR | Carbonyl carbon at ~174 ppm. Methoxy carbon at ~51 ppm. Aliphatic carbons in the 14-35 ppm range. | Carbonyl carbon at ~180 ppm. Aliphatic carbons in the 14-35 ppm range. |

| IR Spectroscopy | Strong C=O stretch at ~1735-1745 cm⁻¹. C-O stretch at ~1170-1250 cm⁻¹. | Strong C=O stretch at ~1700-1725 cm⁻¹. Very broad O-H stretch from ~2500-3300 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated mass of the ester. | Molecular ion peak (M⁺) corresponding to the calculated mass of the acid. |

References

-

JoVE. (n.d.). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

-

Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

-

Loba Chemie. (2016, May 30). Safety Data Sheet: Dimethyl Malonate. Retrieved from [Link]

-

Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(09), 1391-1394. Retrieved from [Link]

-

Reddit. (2024, January 6). Method of Measuring Decarboxylation?. Retrieved from [Link]

-

Luo, X., et al. (2019). Complete biosynthesis of cannabinoids and their unnatural analogues in yeast. Nature, 567(7746), 123-126. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

- Google Patents. (2020). WO2020031179A1 - Methods for synthesis of cannabinoid compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. reddit.com [reddit.com]

- 16. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Heptylmalonate

Executive Summary & Reaction Overview

Target Molecule: Dimethyl 2-heptylmalonate Core Challenge: The alkylation of dimethyl malonate is a classic C-C bond formation, but the specific introduction of a lipophilic heptyl chain into a polar dimethyl ester scaffold introduces unique solubility and kinetic challenges.

The standard synthesis involves the deprotonation of dimethyl malonate (

The "Golden Rule" of Malonate Synthesis:

Purity is dictated by stoichiometry, not just chromatography.

Diagnostic Modules: Troubleshooting Side Reactions

Ticket #001: The Dialkylation Dilemma

User Issue: "My GC-MS shows a large peak with M+ = 328 (approx). My yield of the desired mono-heptyl product is only 45%."

Root Cause:

The mono-alkylated product (Dimethyl heptylmalonate) still possesses an acidic

Technical Resolution:

-

Stoichiometry is King: Never use a 1:1 ratio of malonate to halide.

-

Standard: Use 2.0 to 3.0 equivalents of Dimethyl Malonate relative to the base and alkyl halide.

-

Mechanism: This statistically ensures the base encounters unreacted starting material rather than the product.

-

-

Order of Addition: Add the base to the malonate before adding the alkyl halide. Ensure the enolate is fully formed.[1]

-

Purification Advantage: The excess Dimethyl Malonate (b.p. 181°C) is easily removed via vacuum distillation, leaving the higher boiling Heptyl product (b.p. >130°C at reduced pressure) behind.

Ticket #002: The "Scrambled" Ester (Transesterification)

User Issue: "My NMR shows a complex triplet/quartet region. I see ethyl groups, but I started with dimethyl malonate."

Root Cause:

You likely used Sodium Ethoxide (NaOEt) in Ethanol.[1] Alkoxide bases are nucleophiles. They attack the carbonyl carbon of the ester, swapping the methoxy group (

Technical Resolution:

-

The Matching Principle: Always match the base cation/conjugate acid to the ester.

-

Correct System: Sodium Methoxide (NaOMe) in Methanol (MeOH) or NaH in THF/DMF.

-

Forbidden System: NaOEt/EtOH with Dimethyl esters.

-

Ticket #003: The "Heptyl" Factor (Elimination vs. Substitution)

User Issue: "I isolated a volatile liquid that smells like gasoline. NMR confirms 1-heptene."

Root Cause:

The heptyl chain is moderately long. While primary halides favor

Technical Resolution:

-

Temperature Control: Do not reflux aggressively if using very strong bases like NaH. Moderate heating (50-60°C) is usually sufficient for primary bromides.

-

Leaving Group: Use 1-Bromoheptane or 1-Iodoheptane. Avoid Chlorides (too slow, requiring higher heat which promotes elimination).

Visualizing the Chemistry

Figure 1: Reaction Pathways & Decision Tree

This diagram illustrates the kinetic competition between the desired pathway and the three primary failure modes.

Caption: Kinetic competition in malonic ester synthesis. Green path indicates the desired SN2 reaction. Red dashed paths indicate failure modes caused by stoichiometry (Dialkyl), solvent choice (Mixed Ester), or thermal conditions (Alkene).

Optimized Experimental Protocol

Objective: Synthesis of Dimethyl 2-heptylmalonate (100 mmol scale) minimizing dialkylation.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |

| Dimethyl Malonate | 132.11 | 2.5 | 33.0 g (28.5 mL) | Substrate (Excess) |

| Sodium Methoxide | 54.02 | 1.05 | 24 mL (25% wt in MeOH) | Base |

| 1-Bromoheptane | 179.10 | 1.0 | 17.9 g | Electrophile (Limiting) |

| Methanol (Dry) | 32.04 | Solvent | 100 mL | Solvent |

Step-by-Step Procedure

-

Enolate Formation (The "Head Start"):

-

Setup a 250 mL 3-neck flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charge the flask with Dimethyl Malonate (2.5 equiv) and dry Methanol.

-

Add Sodium Methoxide solution dropwise over 20 minutes.

-

Checkpoint: Allow to stir for 15 minutes at 0°C. The solution may become slightly cloudy (sodium enolate precipitation).

-

-

Alkylation (Controlled Addition):

-

Add 1-Bromoheptane (1.0 equiv) dropwise via the addition funnel over 30 minutes.

-

Why? Slow addition keeps the concentration of alkyl halide low relative to the enolate, suppressing dialkylation.

-

Remove ice bath and heat to gentle reflux (approx 65°C) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC.[1][2][3][4] Look for the disappearance of bromide.

-

-

Workup (Neutralization):

-

Cool mixture to room temperature.

-

Remove bulk Methanol via rotary evaporation (recover solvent).

-

Resuspend residue in Diethyl Ether (100 mL) and wash with saturated NH₄Cl (50 mL).

-

Critical: Do not use strong acids (HCl) if not necessary, to avoid hydrolysis. NH₄Cl buffers the pH.

-

-

Purification (The Separation):

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

Fractional Vacuum Distillation:

-

Fraction 1: Excess Dimethyl Malonate (Recover and reuse).

-

Fraction 2: this compound (Target).

-

Pot Residue: Trace Dialkylated product (discard).

-

-

Troubleshooting Logic Flow

Caption: Diagnostic flowchart for identifying impurity profiles in crude reaction mixtures.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.11.6 on Malonic Ester Synthesis).

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved October 26, 2025. [Link]

-

PubChem. (n.d.). Dimethyl 2-heptylmalonate (Compound Summary). National Library of Medicine. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Alkylation of Enolates).

Sources

Technical Support Center: Troubleshooting the Decarboxylation of Dimethyl Heptylmalonate

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your research. This guide addresses common challenges encountered during the decarboxylation of dimethyl heptylmalonate, a key step in the synthesis of various substituted carboxylic acids and their derivatives.

Introduction: Choosing Your Decarboxylation Strategy

The conversion of a dialkyl malonate to a mono-acid or its corresponding ester is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] For this compound, two primary pathways are typically considered: the traditional saponification followed by thermal decarboxylation, and the more direct Krapcho decarboxylation.

-

Traditional Method: This two-stage process involves the complete hydrolysis of both methyl ester groups to form heptylmalonic acid, which is then heated to eliminate one carboxyl group as CO₂.[2][3] This route yields the carboxylic acid, 2-heptylpropanoic acid.

-

Krapcho Decarboxylation: This method offers a milder, often one-pot, alternative to directly convert one of the ester groups to a carboxylic acid and subsequently decarboxylate, or, more commonly, to dealkoxycarbonylate the substrate to yield the mono-ester.[4][5] It is particularly advantageous for substrates containing functional groups sensitive to harsh acidic or basic conditions.[5] For this compound, the Krapcho reaction provides a direct route to methyl 2-heptylpropanoate.

This guide will focus primarily on troubleshooting the Krapcho decarboxylation due to its prevalence and specific reaction conditions, while also addressing issues related to the traditional pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Krapcho decarboxylation of this compound is incomplete, resulting in low yield. What are the common causes and how can I fix it?

Answer: An incomplete or stalled Krapcho decarboxylation is one of the most frequent issues. The root cause almost always lies in suboptimal reaction parameters. The mechanism involves an Sₙ2 attack of a halide ion on one of the ester's methyl groups, followed by the loss of CO₂.[4] This process is highly sensitive to temperature, solvent, and the presence of nucleophiles and water.

Troubleshooting Steps:

-

Verify Temperature: The Krapcho reaction is a high-temperature process. Ensure your reaction mixture is heated to at least 140-180 °C.[5] Use a high-boiling, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve these temperatures safely.[5] Insufficient heat is the most common reason for a failed reaction.

-

Check Your Salt and Nucleophile: A halide salt (e.g., LiCl, NaCl, NaI) is crucial.[4] The halide anion acts as the nucleophile that dealkylates the methyl ester. Ensure you are using at least a stoichiometric amount of the salt relative to the ester. Lithium chloride (LiCl) is often preferred due to its high solubility in DMSO and the Lewis acidity of the Li⁺ cation, which can coordinate to the carbonyl oxygen and activate the ester.

-

The Critical Role of Water: While often run under "wet" conditions, the amount of water is critical. A small, controlled amount of water (typically 1-2 equivalents) is necessary to hydrolyze an intermediate and protonate the resulting carbanion.[4] However, excess water can lead to unwanted side reactions, such as the hydrolysis of both ester groups. Conversely, completely anhydrous conditions may slow or stall the reaction.

-

Solvent Purity: Ensure your DMSO or other polar aprotic solvent is of high purity. Contaminants can interfere with the reaction.

| Parameter | Recommended Range | Rationale & Impact on Reaction |

| Temperature | 140 - 180 °C | Essential for overcoming the activation energy of the Sₙ2 dealkylation and subsequent decarboxylation. Too low, and the reaction will not proceed; too high may cause decomposition. |

| Solvent | DMSO, DMF | High-boiling polar aprotic solvents are required to reach necessary temperatures and to dissolve the halide salts.[5] |

| Salt (Halide Source) | LiCl, NaCl, NaCN | Provides the nucleophile (e.g., Cl⁻) for the initial Sₙ2 attack on the methyl ester. LiCl is often superior due to the activating effect of the lithium cation.[4][6] |

| Water Content | 1 - 2 Equivalents | Facilitates the final protonation step to yield the neutral product.[4] Excess water can lead to complete saponification, while its complete absence can stall the reaction. |

Q2: My reaction produced a significant amount of heptylmalonic acid (the di-acid) instead of the desired mono-ester. Why did this happen?

Answer: The formation of the dicarboxylic acid indicates that full saponification (hydrolysis of both ester groups) has occurred without subsequent decarboxylation of the second acid group.

-

In a Krapcho Protocol: This is typically caused by an excessive amount of water in the reaction mixture. While some water is necessary, a large excess, especially in the presence of salts at high temperatures, can drive the hydrolysis of both methyl esters.

-

Solution: Carefully control the amount of water added to your reaction. Use a syringe to add a precise quantity (e.g., 1.5 equivalents) to your dried DMSO solvent.

-

-

In a Traditional Protocol: This is the expected intermediate after the saponification step. If this di-acid is isolated in high yield but fails to decarboxylate in the subsequent heating step, the issue is insufficient thermal energy.

-

Solution: After acidification of the dicarboxylate salt, ensure the resulting heptylmalonic acid is heated to a temperature high enough to induce decarboxylation (often >100-140 °C), which proceeds through a cyclic transition state.[7]

-

Q3: How do I choose between the traditional hydrolysis/decarboxylation and the Krapcho method for my this compound substrate?

Answer: The choice depends entirely on your desired final product and the chemical nature of your substrate.

-

Choose the Krapcho Decarboxylation if:

-

Your target is the mono-ester (methyl 2-heptylpropanoate). This method is the most direct route.

-

Your molecule contains other functional groups that are sensitive to strong acid or base (e.g., acetals, epoxides), as the Krapcho reaction runs under near-neutral conditions.[5]

-

-

Choose the Traditional Method if:

-

Your target is the carboxylic acid (2-heptylpropanoic acid).

-

Your substrate is robust and does not contain sensitive functional groups.

-

Caption: Comparison of Traditional vs. Krapcho decarboxylation pathways.

Experimental Protocol: Krapcho Decarboxylation of this compound

This protocol is a self-validating system. Successful execution should yield the desired mono-ester with minimal side products.

Materials:

-

This compound (1.0 eq)

-

Lithium chloride (LiCl), dried (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous (5-10 mL per mmol of substrate)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and dried lithium chloride.

-

Solvent Addition: Add anhydrous DMSO via a syringe, followed by a precise amount of deionized water (1.5 eq).

-

Heating: Immerse the flask in a preheated oil bath at 160-170 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material spot.

-

Workup (Quench): Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark mixture with a significant volume of water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary to yield pure methyl 2-heptylpropanoate.

Sources

- 1. askthenerd.com [askthenerd.com]

- 2. aklectures.com [aklectures.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Validation & Comparative

Dimethyl Heptylmalonate vs. Diethyl Heptylmalonate: A Researcher's Guide to Synthesis and Application

An In-Depth Comparative Guide for Researchers

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and fine chemicals, the malonic ester synthesis is a cornerstone methodology for carbon-carbon bond formation. The choice of the dialkyl malonate substrate can have significant implications for reaction efficiency, purification, and overall synthetic strategy. This guide provides a detailed comparison of two commonly used C7-alkylated malonic esters: dimethyl heptylmalonate and diethyl heptylmalonate. We will delve into their synthesis, reactivity, physical properties, and practical considerations to assist researchers in making an informed selection for their specific applications.

The Synthetic Landscape: A Comparative Analysis

The preparation of both dimethyl and diethyl heptylmalonate follows the same classical chemical pathway: the deprotonation of the parent malonic ester by a suitable base to form a resonance-stabilized enolate, followed by nucleophilic substitution (SN2) with a heptyl halide. While the principle is identical, the choice of the ester group (methyl vs. ethyl) influences the selection of base and solvent, and can impact reaction yield and purification.

The core of the synthesis involves the alkylation of a malonate enolate:

-

Deprotonation: A base, typically the sodium salt of the corresponding alcohol (sodium methoxide for dimethyl malonate, sodium ethoxide for diethyl malonate), abstracts the acidic α-hydrogen from the malonic ester.

-

Nucleophilic Attack: The resulting enolate attacks the primary carbon of a heptyl halide (e.g., 1-bromoheptane), displacing the halide and forming the C-C bond.

This protocol is adapted from established procedures for malonic ester alkylation.

Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, 1-bromoheptane, diethyl ether, saturated aqueous NH4Cl, saturated aqueous NaCl, anhydrous MgSO4.

Procedure:

-

A solution of sodium ethoxide (1.05 eq.) in absolute ethanol is prepared in a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar).

-

Diethyl malonate (1.00 eq.) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

1-Bromoheptane (1.00 eq.) is added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained for 12-18 hours, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NH4Cl, followed by saturated aqueous NaCl (brine).

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated in vacuo.

-

The crude product is purified by vacuum distillation to yield pure diethyl heptylmalonate.

This protocol is analogously adapted for the dimethyl ester.

Materials: Dimethyl malonate, sodium methoxide, methanol, 1-bromoheptane, diethyl ether, saturated aqueous NH4Cl, saturated aqueous NaCl, anhydrous MgSO4.

Procedure:

-

A solution of sodium methoxide (1.05 eq.) in methanol is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

Dimethyl malonate (1.00 eq.) is added dropwise at room temperature and stirred for 30 minutes.

-

1-Bromoheptane (1.00 eq.) is added dropwise.

-

The mixture is heated to reflux for 12-18 hours.

-

Workup follows the same procedure as for the diethyl analogue (steps 5-8).

-

The crude product is purified by vacuum distillation.

While direct, side-by-side comparative studies are not prevalent in the literature, a synthesis of reported data allows for a meaningful comparison.

| Parameter | This compound | Diethyl Heptylmalonate | Causality and Expert Insight |

| Base | Sodium Methoxide (NaOMe) | Sodium Ethoxide (NaOEt) | Use of a matched alkoxide base is crucial to prevent transesterification, which would lead to a mixture of products and complicate purification. |

| Solvent | Methanol (MeOH) | Ethanol (EtOH) | The solvent should match the alcohol of the ester for the same reason as the base selection. |

| Reflux Temp. | ~65 °C | ~78 °C | The higher boiling point of ethanol requires a higher reaction temperature, which can sometimes lead to faster reaction rates but also potentially more side reactions. |

| Typical Yield | 80-90% | 85-95% | Diethyl malonate alkylations are often reported with slightly higher yields. This may be attributed to the slightly greater steric hindrance of the ethyl groups, which can marginally reduce the incidence of dialkylation, a common side reaction. |

| Purification | Vacuum Distillation | Vacuum Distillation | Both products are high-boiling liquids requiring vacuum distillation for purification. The significant difference in their boiling points is a key factor in post-synthesis processing. |

Workflow for Malonic Ester Synthesis and Alkylation

The following diagram illustrates the general workflow for the synthesis discussed.

Caption: Flowchart to guide the selection between DMHM and DEHM.

Conclusion

Both this compound and diethyl heptylmalonate are effective reagents for introducing a C9 carbon chain in organic synthesis. The choice between them is not one of right or wrong, but of strategic optimization based on the specific context of the research.

-

Choose this compound when downstream thermal sensitivity is a concern, ease of purification by distillation is a priority, or when slight cost advantages on a large scale are impactful.

-

Choose Diethyl Heptylmalonate for its historical prevalence, slightly higher reported yields in alkylation, and its lower volatility, which can be an asset in high-temperature reaction setups.

Ultimately, the decision should be guided by a holistic assessment of the entire synthetic route, from starting material availability to the purification of the final product. This guide aims to provide the foundational data and logical framework to empower that decision-making process.

References

A comprehensive list of sources is not available as no direct comparative studies were found. The protocols and data presented are synthesized from standard organic chemistry knowledge and typical procedures found in literature for malonic ester alkylations. For specific physical properties, please refer to chemical supplier databases such as Sigma-Aldrich, Alfa Aesar, or TCI Chemicals.

A Researcher's Guide to the Spectroscopic Characterization of Dimethyl Heptylmalonate and Its Derivatives

This guide provides an in-depth spectroscopic comparison of Dimethyl heptylmalonate and its derivatives, offering researchers, scientists, and drug development professionals a framework for structural elucidation and characterization. In the absence of extensive published data for this compound, this document establishes a robust, predicted spectroscopic profile based on foundational principles and empirical data from closely related analogues. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures that define this class of molecules, enabling confident identification and differentiation in a research setting.

Part 1: The Spectroscopic Foundation - Dimethyl Malonate

Understanding the spectroscopic characteristics of this compound begins with its parent structure, Dimethyl malonate. This simple diester provides a clean baseline from which we can predict the impact of alkyl chain substitution.

-

¹H NMR (Proton NMR): The proton NMR spectrum of Dimethyl malonate is distinguished by its simplicity. It features a sharp singlet for the six equivalent protons of the two methoxy groups (-OCH₃) typically appearing around 3.7 ppm . The two acidic alpha-protons (-CH₂-) of the central methylene group also produce a singlet, found slightly upfield around 3.4 ppm . The symmetry of the molecule results in this clean, unambiguous spectrum.

-

¹³C NMR (Carbon NMR): The carbon spectrum is equally straightforward, showing three distinct signals:

-

~167 ppm: The carbonyl carbons (C=O) of the two ester groups.

-

~52 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).

-

~41 ppm: The central alpha-carbon (-CH₂-).

-

-

IR Spectroscopy: The infrared spectrum of Dimethyl malonate is dominated by the characteristic vibrations of the ester functional groups. A strong, sharp absorption peak appears around 1740-1750 cm⁻¹ , which is indicative of the C=O (carbonyl) stretch in an aliphatic ester[1][2]. Additionally, two distinct, intense bands are observed in the 1300-1000 cm⁻¹ region, corresponding to the C-O (ester) bond stretches[1][2].

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, Dimethyl malonate (Molar Mass: 132.11 g/mol ) will show a molecular ion peak (M⁺) at m/z = 132. Key fragmentation pathways include the loss of a methoxy group (-OCH₃) to give a prominent peak at m/z = 101, and the loss of a carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 73[3].

Part 2: Predicted Spectroscopic Profile of this compound

By substituting one of the alpha-protons of Dimethyl malonate with a seven-carbon alkyl chain, we introduce new signals and splitting patterns that serve as clear diagnostic markers. The following is a predicted spectroscopic profile for this compound.

¹H NMR Analysis

The introduction of the heptyl group breaks the molecule's symmetry and introduces several new proton environments.

-

Methoxy Protons (-OCH₃): These six protons will remain largely unaffected, appearing as a sharp singlet at approximately 3.7 ppm .

-

Alpha-Proton (α-CH): The single proton on the alpha-carbon is now coupled to the adjacent methylene group of the heptyl chain. It will appear as a triplet around 3.3-3.5 ppm .

-

Heptyl Chain Protons:

-

-CH₂- (adjacent to α-CH): These two protons will appear as a multiplet (specifically, a quartet of doublets, often simplified to a multiplet) around 1.9-2.0 ppm .

-

Internal Methylene Groups (-(CH₂)₄-): The protons of the central four methylene groups of the heptyl chain will overlap, creating a broad multiplet in the 1.2-1.4 ppm region.

-

Terminal Methyl Group (-CH₃): The terminal methyl group of the heptyl chain will appear as a triplet around 0.9 ppm , coupled to its neighboring methylene group.

-

¹³C NMR Analysis

The carbon spectrum will become more complex, showing distinct signals for each carbon in the heptyl chain.

-

Malonate Backbone:

-

C=O: ~169 ppm

-

-OCH₃: ~52 ppm

-

α-CH: ~51 ppm

-

-

Heptyl Chain:

-

-CH₂- (adjacent to α-CH): ~30-32 ppm

-

-(CH₂)₄-: A series of peaks between ~22-31 ppm

-

Terminal -CH₃: ~14 ppm

-

IR Spectroscopy Analysis

The IR spectrum will retain the key ester absorptions while gaining features from the alkyl chain.

-

C=O Stretch: A strong, sharp peak will remain around 1735-1750 cm⁻¹ [2][4].

-

C-O Stretches: Intense bands will persist in the 1300-1000 cm⁻¹ region.

-

C-H Stretches: New, prominent peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the sp³ C-H stretching vibrations of the heptyl group.

-

C-H Bending: Vibrations around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending) will be observed.

Mass Spectrometry Analysis

The mass spectrum provides definitive molecular weight information and structural clues through fragmentation. For this compound (Molar Mass: 230.31 g/mol ), we predict:

-

Molecular Ion (M⁺): A peak at m/z = 230 .

-

Key Fragmentations:

-

Loss of -OCH₃: A fragment at m/z = 199 .

-

Loss of -COOCH₃: A fragment at m/z = 171 .

-

Cleavage of the Heptyl Chain: A significant fragmentation pathway for alkylated malonates is the loss of the alkyl substituent, leading to a stable ion[5]. Loss of the heptyl radical (C₇H₁₅•) would generate a peak at m/z = 131 .

-

McLafferty Rearrangement: If applicable, this could lead to characteristic neutral losses.

-

Part 3: Comparative Analysis with Key Derivatives

The spectroscopic profile changes predictably with further derivatization. Here, we compare this compound with two common classes of derivatives.

Derivative Class 1: Di-alkylation (e.g., Dimethyl Benzyl-heptylmalonate)

Reacting this compound with a second alkylating agent, such as benzyl bromide, yields a di-substituted product.

-

¹H NMR: The most significant change is the complete disappearance of the alpha-proton signal around 3.3-3.5 ppm. New signals corresponding to the benzyl group would appear (e.g., a singlet for the benzylic -CH₂- around 3.2 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm).

-

¹³C NMR: A new quaternary alpha-carbon signal would appear, and new signals for the benzyl group carbons would be present.

-

IR/MS: The core ester frequencies would remain, but the MS fragmentation would show additional pathways related to the loss of the benzyl group (m/z = 91).

Derivative Class 2: Knoevenagel Condensation Product

Reacting this compound with an aldehyde or ketone (e.g., benzaldehyde) under basic conditions results in a Knoevenagel condensation product, forming a carbon-carbon double bond.

-

¹H NMR: This transformation yields the most dramatic spectral changes. The alpha-proton signal vanishes and is replaced by a new vinylic proton signal further downfield (~7.5-8.0 ppm). The signals for the heptyl chain would also experience slight shifts.

-

IR Spectroscopy: The C=O stretching frequency would shift to a lower wavenumber (e.g., 1715-1730 cm⁻¹) due to conjugation with the newly formed double bond[2].

-

¹³C NMR: The spectrum would show two new signals for the carbons of the double bond in the 120-150 ppm range.

Summary of Spectroscopic Data

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |

| Dimethyl Malonate | 3.7 (s, 6H, OCH₃), 3.4 (s, 2H, α-CH₂) | 167 (C=O), 52 (OCH₃), 41 (α-CH₂) | 1745 (C=O), 1250-1050 (C-O) | 132 (M⁺), 101, 73 |

| This compound (Predicted) | 3.7 (s, 6H, OCH₃), 3.4 (t, 1H, α-CH), 1.9 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H) | 169 (C=O), 52 (OCH₃), 51 (α-CH), 32-14 (Heptyl) | 2950 (C-H), 1740 (C=O), 1250-1050 (C-O) | 230 (M⁺), 199, 171, 131 |

| Dimethyl Benzyl-heptylmalonate (Predicted) | 7.3 (m, 5H, Ar-H), 3.7 (s, 6H, OCH₃), 3.2 (s, 2H, Ar-CH₂), 1.9-0.9 (m, 13H, Heptyl) | 171 (C=O), 136 (Ar-C), 128-127 (Ar-CH), 57 (α-C), 52 (OCH₃), 36 (Ar-CH₂), 32-14 (Heptyl) | 3030 (Ar C-H), 2950 (C-H), 1735 (C=O) | 320 (M⁺), 229 (M-Bn), 131 |

| Knoevenagel Product (with Benzaldehyde, Predicted) | 7.8 (s, 1H, Vinylic-H), 7.4 (m, 5H, Ar-H), 3.8 & 3.4 (two s, 6H, OCH₃), 2.5 (t, 2H), 1.3-0.9 (m, 11H) | 166 & 164 (C=O), 140-128 (Ar & Vinylic C), 53 & 52 (OCH₃), 32-14 (Heptyl) | 1720 (C=O, conjugated), 1625 (C=C) | 318 (M⁺), 287, 259 |

Part 4: Experimental Protocols

The following are standardized, self-validating protocols for the spectroscopic analysis of this compound and its derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified malonate derivative.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent does not contain impurities that overlap with key sample signals[6].

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Number of Scans (NS): 256 to 1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Assign peaks based on chemical shifts, coupling constants, and comparison to predicted values and known analogues[4].

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

If the sample is a liquid, apply a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

-

Alternatively, place a small drop of the liquid between two salt plates (NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation & Data Acquisition (GC-MS Recommended):

-

For volatile, thermally stable compounds like malonate esters, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is ideal.

-

GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient (e.g., 50°C to 250°C) to ensure separation from impurities.

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern. Propose structures for major fragment ions based on logical bond cleavages and rearrangements to confirm the molecular structure[5].

-

Part 5: Visualizations

Diagram 1: Synthesis of this compound

Caption: Malonic ester synthesis workflow for this compound.

Diagram 2: Spectroscopic Characterization Workflow

Caption: Integrated workflow for structural elucidation.

Diagram 3: Key Mass Spec Fragmentations of this compound

Caption: Predicted major EI fragmentation pathways.

References

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters. [Link]

-

IR Spectrum: Esters. Quimicaorganica.org. [Link]

-

Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. ResearchGate. [Link]

-

Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Royal Society of Chemistry. [Link]

-

Dimethyl malonate | C5H8O4. PubChem. [Link]

-

Dimethyl methylmalonate | C6H10O4. PubChem. [Link]

-

Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Dimethyl malonate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

-

Dimethyl malonate. Wikipedia. [Link]

Sources

- 1. 乙基丙二酸二甲酯 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives | MDPI [mdpi.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

Personal protective equipment for handling Dimethyl heptylmalonate

CAS: 1477-19-6 | Synonyms: Dimethyl 2-heptylmalonate; Propanedioic acid, heptyl-, dimethyl ester

Executive Summary: Chemical Intelligence

Dimethyl heptylmalonate is a lipophilic diester intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals requiring a hydrophobic heptyl side chain. Unlike its parent compound (dimethyl malonate), the addition of a seven-carbon alkyl chain significantly alters its physical handling properties—specifically increasing its lipophilicity and boiling point while decreasing its vapor pressure.

Operational Implication: While the inhalation risk at ambient temperature is lower than shorter-chain esters, the dermal retention risk is higher . If spilled on skin, it will not evaporate and resists simple water rinsing. It acts as a fixed oil, requiring solvent or surfactant-based decontamination.

Hazard Assessment & PPE Strategy

The following protocols are derived from Structure-Activity Relationships (SAR) of long-chain malonate esters, ensuring a safety margin that accounts for the specific lipophilic nature of this compound.

The "Why" Behind the Gear

| Hazard Category | Mechanism of Action | Operational Countermeasure |

| Skin Absorption | The heptyl chain facilitates penetration into the lipid bilayer of the skin. | Glove Selection: Standard nitrile is acceptable for splash protection, but 0.7mm Butyl Rubber is required for prolonged handling or spill cleanup due to superior resistance to esters. |

| Ocular Irritation | Esters hydrolyze on contact with mucosal moisture, producing localized acid irritation. | Eye Protection: Chemical splash goggles (vented) are mandatory. Face shields are required when transferring volumes >1L. |

| Flammability | High molecular weight esters are Class IIIB Combustible Liquids. | Fire Safety: Flash point is estimated >100°C. It will not ignite easily but will sustain a fire if heated. Keep away from hot plates and open flames. |

PPE Matrix: Layered Defense

-

Primary Layer (Clothing): 100% Cotton lab coat (fire resistant) or Nomex® if handling >5L. Long pants and closed-toe leather/composite shoes.

-

Secondary Layer (Hand Protection):

-

Routine Use: Nitrile gloves (minimum 5 mil thickness). Double-gloving recommended.

-

Spill/Immersion: Butyl Rubber or Silver Shield® laminate gloves.

-

-

Tertiary Layer (Respiratory):

-

Ambient Temp: Fume hood extraction is sufficient.

-